molecular formula C21H24O3 B12782294 cis-(+)-alpha-(1-Hydroxy-4-methylcyclohexyl)-(1,1'-biphenyl)-4-acetic acid CAS No. 85045-73-4

cis-(+)-alpha-(1-Hydroxy-4-methylcyclohexyl)-(1,1'-biphenyl)-4-acetic acid

Cat. No.: B12782294
CAS No.: 85045-73-4
M. Wt: 324.4 g/mol
InChI Key: BXFUVRWYFFKERN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of BRN 5585134 can be achieved through organic synthesis techniques. Specific reagents and conditions are required, and the detailed steps can be found in relevant literature . Industrial production methods typically involve the use of specialized equipment and controlled environments to ensure the purity and yield of the compound.

Chemical Reactions Analysis

BRN 5585134 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BRN 5585134 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is being investigated for its potential therapeutic properties. In industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of BRN 5585134 involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating these targets, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

BRN 5585134 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include those with similar molecular formulas and functional groups.

Properties

CAS No.

85045-73-4

Molecular Formula

C21H24O3

Molecular Weight

324.4 g/mol

IUPAC Name

2-(1-hydroxy-4-methylcyclohexyl)-2-(4-phenylphenyl)acetic acid

InChI

InChI=1S/C21H24O3/c1-15-11-13-21(24,14-12-15)19(20(22)23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-10,15,19,24H,11-14H2,1H3,(H,22,23)

InChI Key

BXFUVRWYFFKERN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O)O

Origin of Product

United States

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